Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate

Vue d'ensemble

Description

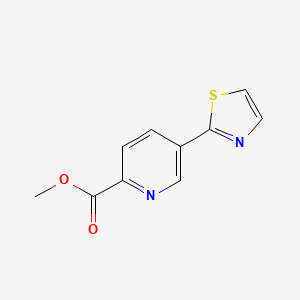

Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate is an organic compound with the molecular formula C10H8N2O2S It features a pyridine ring substituted with a thiazole moiety and a methyl ester group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate typically involves the condensation of 2-aminothiazole with pyridine-2-carboxylic acid derivatives. One common method includes the reaction of 2-aminothiazole with methyl 2-chloropyridine-5-carboxylate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Anticancer Properties

Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate has shown promising anticancer activity. Recent studies have synthesized novel pyridine-thiazole hybrid molecules that exhibit significant cytotoxic effects against various cancer cell lines, including breast, colon, and lung carcinomas. For instance, one derivative demonstrated an IC50 value of 0.57 µM against HL-60 leukemia cells, indicating potent activity compared to normal human keratinocytes where the IC50 was >50 µM .

Mechanisms of Action

The anticancer effects are attributed to the inhibition of key protein kinases involved in tumor growth. Notably, compounds derived from this class have been reported to inhibit c-Met kinase (linked to anti-leukemic activity) and CDK1 (associated with anti-melanoma effects) among others . These mechanisms suggest a multifaceted approach to targeting cancer cells while sparing normal cells.

Antimicrobial Activity

Research indicates that this compound derivatives possess antibacterial properties. Some synthesized compounds have shown efficacy against resistant strains such as MRSA and Pseudomonas aeruginosa. The structure-activity relationship (SAR) studies revealed that modifications to the thiazole and pyridine moieties can enhance antibacterial potency .

Anticonvulsant Activity

Thiazole derivatives, including this compound, have been evaluated for anticonvulsant properties. Certain analogues exhibited high anticonvulsant activity in animal models, suggesting potential use in treating epilepsy and related disorders. The SAR analysis highlighted the importance of specific substituents on the thiazole ring for enhancing anticonvulsant efficacy .

Pain Management

Emerging research has identified thiazole-containing compounds as potential modulators of pain pathways. This compound has been implicated in the modulation of TRPV3 channels, which are involved in pain perception. This suggests a possible application in developing new analgesics for chronic pain conditions .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as cyclocondensation reactions and Claisen-Schmidt condensation are commonly employed to construct the thiazole-pyridine framework . Physico-chemical characterization methods, including NMR and mass spectrometry, are utilized to confirm the structure and purity of synthesized compounds.

Table: Summary of Biological Activities

| Activity Type | Compound/Derivative | IC50 (µM) | Notes |

|---|---|---|---|

| Anticancer | Pyridine-thiazole hybrid | 0.57 (HL-60) | Selective for cancer cells over normal cells |

| Antimicrobial | Various derivatives | Varies | Effective against MRSA and Pseudomonas aeruginosa |

| Anticonvulsant | Thiazole-linked compounds | Varies | High efficacy in animal models |

| Pain Modulation | TRPV3 modulators | TBD | Potential for chronic pain treatment |

Mécanisme D'action

The mechanism of action of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interacting with specific receptors. For example, thiazole derivatives are known to inhibit enzymes like inosine monophosphate dehydrogenase (IMPDH) and tumor necrosis factor (TNF-α), leading to antiproliferative and anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiazole Derivatives: Compounds like 2-aminothiazole and 2-methylthiazole share structural similarities and exhibit comparable biological activities.

Pyridine Derivatives: Compounds such as nicotinic acid and isonicotinic acid have similar pyridine rings and are used in various chemical and biological applications.

Uniqueness

Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate is unique due to the combination of the thiazole and pyridine moieties, which confer distinct electronic and steric properties. This makes it a versatile intermediate in the synthesis of complex molecules with potential therapeutic benefits .

Activité Biologique

Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Target Interactions

this compound interacts with various biological targets, influencing multiple biochemical pathways. Thiazole derivatives are known to modulate enzyme activity and receptor signaling, which can lead to therapeutic effects such as:

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : Inhibiting pro-inflammatory cytokines and mediators.

- Antimicrobial Properties : Exhibiting activity against bacteria and fungi.

- Antitumor Effects : Inducing apoptosis in cancer cells and inhibiting tumor growth.

Cellular Effects

The compound has been shown to affect cellular processes significantly. It can alter gene expression, impact cell signaling pathways, and modify cellular metabolism. For instance, studies indicate that it induces apoptosis in cancer cell lines by inhibiting specific pathways linked to cell survival.

Molecular Mechanism

At the molecular level, this compound binds to enzymes and receptors, leading to alterations in their activity. This binding can inhibit inflammatory enzymes, thereby reducing inflammation and associated symptoms .

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent. Lower doses may provide beneficial effects such as anti-inflammatory or antioxidant activities, while higher doses could lead to cytotoxic effects or organ damage.

Case Studies and Research Findings

-

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of thiazole derivatives, including this compound. The compound demonstrated significant inhibition against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent . -

Anti-inflammatory Properties

In vitro tests showed that this compound effectively reduced inflammation markers in cell cultures. The IC50 values for anti-inflammatory activity ranged from 46.29 to 100.60 μg/mL across different thiazole derivatives, highlighting the compound's potential in managing inflammatory diseases . -

Antitumor Activity

Research on pyridine-thiazole hybrids revealed that this compound exhibited high antiproliferative activity against various cancer cell lines, including those from breast, lung, and colon carcinomas. The compound's mechanism involved the downregulation of anti-apoptotic proteins, promoting cell death in malignant cells .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

methyl 5-(1,3-thiazol-2-yl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c1-14-10(13)8-3-2-7(6-12-8)9-11-4-5-15-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCFYORGOSQJMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.